molecular formula C16H24N2OS B2796114 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 438236-30-7

2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2796114
CAS No.: 438236-30-7
M. Wt: 292.44
InChI Key: PJTXSLCASVKCCQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps. One common method includes the reaction of 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid with cyclohexylamine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and cyclohexylamine derivatives. Compared to these compounds, 2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Some similar compounds are:

Properties

IUPAC Name

2-amino-N-cyclohexyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2OS/c1-10-7-8-12-13(9-10)20-15(17)14(12)16(19)18-11-5-3-2-4-6-11/h10-11H,2-9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTXSLCASVKCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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